molecular formula C27H21N5O B11130111 (2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11130111
M. Wt: 431.5 g/mol
InChI Key: UNHUWKFYSVNWGA-HKWRFOASSA-N
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Description

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, an ethoxyphenyl group, and a phenylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the ethoxyphenyl and phenylpyrazole groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE
  • (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-HYDROXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE

Uniqueness

The uniqueness of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the spatial arrangement of atoms make it a valuable compound for various applications.

Properties

Molecular Formula

C27H21N5O

Molecular Weight

431.5 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C27H21N5O/c1-2-33-23-12-8-9-19(16-23)26-21(18-32(31-26)22-10-4-3-5-11-22)15-20(17-28)27-29-24-13-6-7-14-25(24)30-27/h3-16,18H,2H2,1H3,(H,29,30)/b20-15-

InChI Key

UNHUWKFYSVNWGA-HKWRFOASSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

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